

4-n-Propylthiophenol structural isomers and their properties

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Compound of Interest

Compound Name: 4-n-Propylthiophenol

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An In-depth Technical Guide to the Structural Isomers of **4-n-Propylthiophenol**

Introduction

Thiophenols, and their alkylated derivatives, are a significant class of organosulfur compounds utilized as intermediates and building blocks in a wide array of industrial and research applications. Their utility stems from the reactivity of the sulfhydryl (-SH) group, which can undergo various transformations including oxidation, alkylation, and metal coordination. This guide focuses on **4-n-propylthiophenol** and its structural isomers, providing a comparative analysis of their properties, synthesis, and applications for researchers, scientists, and professionals in drug development.

The structural isomers of **4-n-propylthiophenol** can be categorized into two main groups: positional isomers, where the n-propyl group is located at different positions on the benzene ring, and isomers featuring a branched alkyl chain (isopropyl). These structural variations, while seemingly minor, can lead to significant differences in physical properties, reactivity, and biological activity.

Structural Isomers of Propylthiophenol

The primary isomers of interest are derived from either an n-propyl or an isopropyl group attached to the thiophenol ring at the ortho (2-), meta (3-), or para (4-) positions.

Positional Isomers (n-Propyl):

- 2-n-Propylthiophenol
- 3-n-Propylthiophenol
- **4-n-Propylthiophenol**

Branched-Chain Isomers (Isopropyl):

- 2-isopropylthiophenol (CAS: 6262-87-9)[1]
- 3-isopropylthiophenol
- 4-isopropylthiophenol (CAS: 4946-14-9)[2][3]

For comparative purposes, the properties of the parent compound, thiophenol (CAS: 108-98-5), are also included.[4][5]

Physical and Chemical Properties

The physical and chemical properties of these isomers are influenced by the position and structure of the propyl substituent. The following tables summarize key quantitative data for these compounds.

Table 1: Physical Properties of Thiophenol and Propylthiophenol Isomers

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Melting Point (°C)	Density (g/mL at 25°C)	Refractive Index (n _{20/D})
Thiophenol	108-98-5	C ₆ H ₆ S	110.18[4]	169[5]	-15[5]	1.073	1.588[5]
2-n-Propylphenol*	644-35-9	C ₉ H ₁₂ O	136.19	224 - 226	7	0.988 - 0.996	1.524 - 1.528
3-n-Propylphenol*	621-27-2	C ₉ H ₁₂ O	136.19[6]	Data not available	Data not available	Data not available	Data not available
4-n-Propylthiophenol	4527-44-0	C ₉ H ₁₂ S	152.26[7]	Data not available	Data not available	Data not available	Data not available
2-isopropylthiophenol	6262-87-9	C ₉ H ₁₂ S	152.26[1]	Data not available	Data not available	Data not available	Data not available

| 4-isopropylthiophenol | 4946-14-9 | C₉H₁₂S | 152.26 | 99 - 100 (at 14 mmHg) | Data not available | 0.979[8] | 1.552 |

*Note: Data for the corresponding propyl-substituted phenols are included for comparative context where thiophenol data is unavailable.[6][9]

Table 2: Chemical and Safety Properties

Compound	pKa	Flash Point (°C)	Solubility	Key Hazards
Thiophenol	6.62[10]	50[11]	Insoluble in water; soluble in alcohol, ether.[4][11]	Toxic, Flammable, Irritant.[4]
2-n-Propylphenol*	Data not available	Data not available	Slightly soluble in water; soluble in oils.[9]	Harmful if swallowed.[9]
3-n-Propylphenol*	Data not available	Data not available	Soluble in water.[12]	Harmful if swallowed or in contact with skin.[6]
4-n-Propylthiophenol	Data not available	Data not available	Soluble in organic solvents; limited in water.[13]	Data not available
2-isopropylthiophenol	Data not available	Data not available	Data not available	Data not available

| 4-isopropylthiophenol | 6.79 (Predicted)[3] | 86.4[3] | Sparingly soluble in water.[14] | Corrosive.[3] |

*Note: Data for the corresponding propyl-substituted phenols are included for comparative context where thiophenol data is unavailable.[6][9]

Experimental Protocols

General Synthesis of Propylthiophenol Isomers

A common route for the synthesis of alkylated thiophenols involves the reduction of the corresponding sulfonyl chloride or the reaction of a phenol derivative.

Method 1: Reduction of Isopropylbenzenesulfonyl Chloride

This method is documented for the synthesis of 4-isopropylthiophenol.[3]

- **Reaction Setup:** 4-isopropylbenzenesulfonyl chloride is added to a reaction vessel containing a suitable solvent (e.g., toluene, water).
- **Reducing Agents:** A reducing agent such as iron powder or triphenylphosphine is introduced, along with an acid source like hydrogen chloride.[3]
- **Reaction Conditions:** The mixture is heated (e.g., to 40°C) and stirred for a specified period (e.g., 1 hour).[3]
- **Workup and Purification:** After the reaction is complete, the organic layer is separated, washed, dried, and concentrated. The crude product is then purified, typically by vacuum distillation, to yield the pure isopropylthiophenol.

Method 2: Conversion from Isopropylphenol

This route involves converting the hydroxyl group of a phenol to a sulfhydryl group.

- **Reaction:** 4-isopropylphenol is reacted with a sulfur-containing reagent, such as Lawesson's reagent or elemental sulfur, under basic conditions.[14]
- **Intermediate Formation:** This step often produces a disulfide intermediate.
- **Reduction:** The disulfide intermediate is subsequently reduced to the corresponding thiol.
- **Purification:** The final product is purified using standard techniques like distillation or chromatography.

The following diagram illustrates a generalized workflow for the synthesis and subsequent application of these isomers.

Caption: General workflow from precursors to propylthiophenol isomers and their applications.

Characterization

Standard analytical techniques are used to confirm the structure and purity of the synthesized isomers.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR are used to elucidate the carbon-hydrogen framework, confirming the substitution pattern and the structure of the propyl group. For example, the ^1H NMR spectrum for 3-n-propylthiophenol has been reported as (400 MHz, CDCl_3), δ 0.93 (t, J = 7.4 Hz, 3H), 1.61 (m, 2H), 2.52 (t, J = 7.5 Hz, 2H), 3.40 (s, 1H), 6.95-7.15 (m, 4H).[13]
- Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition.
- Gas Chromatography (GC): Used to determine the purity of the liquid samples.

Applications and Biological Relevance

Propylthiophenol isomers serve as crucial intermediates in various fields. Their reactivity makes them suitable for constructing more complex molecules.

- Pharmaceutical and Agrochemical Synthesis: These compounds are valuable building blocks for active pharmaceutical ingredients (APIs) and crop protection products.[2] 4-isopropylthiophenol, for instance, is used in the synthesis of medicines, pesticides, and dyes. [15]
- Material Science: Thiophenols have a strong affinity for gold surfaces, enabling the formation of self-assembled monolayers (SAMs). These SAMs can modify surface properties and are explored for use in biosensors, molecular electronics, and drug delivery systems.[16]
- Antioxidants and Polymer Additives: Thiophenol derivatives are used in the production of antioxidants and as vulcanization accelerators and UV stabilizers in the polymer industry.[14]

The logical relationship between the core structure of propylthiophenol and its functional applications is outlined in the following diagram.

Caption: Relationship between molecular structure and chemical function in propylphenols.

Conclusion

The structural isomers of **4-n-propylthiophenol** exhibit distinct properties and applications based on the substitution pattern and alkyl group structure. While comprehensive data for all

isomers is not uniformly available, the well-documented properties of 4-isopropylthiophenol highlight their importance as intermediates in the pharmaceutical, agrochemical, and material science sectors. Further research into the specific properties and biological activities of the less-studied n-propyl and other isopropyl isomers could unveil new opportunities for their application in drug discovery and materials innovation.

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